1-(4-(Methylamino)-3-nitrophenyl)ethanone

Description

BenchChem offers high-quality 1-(4-(Methylamino)-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Methylamino)-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

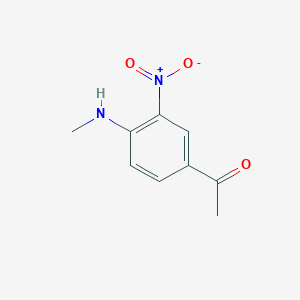

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methylamino)-3-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMFMDSOEBOCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524849 | |

| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-17-0 | |

| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-(Methylamino)-3-nitrophenyl)ethanone (CAS 18076-17-0): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(4-(methylamino)-3-nitrophenyl)ethanone (CAS 18076-17-0), a pivotal synthetic intermediate in medicinal chemistry. This document moves beyond a simple recitation of facts, offering a detailed narrative on the compound's synthesis, characterization, and strategic application in the development of complex bioactive molecules, particularly kinase inhibitors. By elucidating the causality behind experimental choices and grounding all information in verifiable, authoritative sources, this guide serves as a practical resource for researchers engaged in the design and synthesis of novel therapeutics. We will delve into its physicochemical properties, spectroscopic profile, and safe handling procedures, while also providing detailed, actionable protocols and visual workflows to facilitate its use in the laboratory.

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-(Methylamino)-3-nitrophenyl)ethanone, also known as N-(4-acetyl-2-nitrophenyl)-N-methylamine, is a substituted nitroaromatic ketone that has emerged as a valuable building block in the field of drug discovery. Its strategic importance lies in its trifunctional nature: an acetyl group, a nitro moiety, and a secondary methylamino group on a benzene ring. This unique arrangement of functional groups provides multiple reactive handles for chemists to elaborate upon, enabling the construction of diverse and complex molecular architectures.

The electron-withdrawing nitro group not only activates the aromatic ring for certain transformations but also serves as a precursor to an amino group through reduction. This aniline derivative can then participate in a wide array of coupling reactions to form various heterocyclic systems, which are prevalent in many classes of therapeutic agents. The acetyl group provides a convenient point for condensation reactions or can be transformed into other functionalities. The methylamino group, positioned ortho to the nitro group, influences the electronic properties of the ring and can participate in cyclization reactions.

This guide will provide a comprehensive overview of this versatile intermediate, empowering researchers to effectively and safely incorporate it into their synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a research setting.

Physicochemical Properties

While extensive experimental data for 1-(4-(methylamino)-3-nitrophenyl)ethanone is not compiled in a single public repository, its properties can be reliably inferred from its structure and data from closely related analogs.

| Property | Value/Information | Source/Justification |

| CAS Number | 18076-17-0 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| Appearance | Orange solid | [1] |

| Melting Point | Estimated to be in the range of 60-80 °C | Based on analogs like 4'-Methyl-3'-nitroacetophenone (m.p. 61-62 °C)[2] and 1-(3-Nitrophenyl)ethanone (m.p. 76-79 °C)[3]. |

| Boiling Point | Not available (likely to decompose at high temperatures) | |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Slightly soluble in water. | Based on the solubility of related nitroacetophenones[4]. |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. Recommended storage between 0 and 8 °C for long-term stability. | [1][5] |

Safety and Handling

Based on available safety data sheets for the compound and its close analogs, 1-(4-(methylamino)-3-nitrophenyl)ethanone is not classified as a hazardous substance under OSHA (29 CFR 1910.1200) or GHS regulations[4][6]. However, as with any laboratory chemical, adherence to good industrial hygiene and safety practices is essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile rubber is a suitable choice), and a lab coat.[4][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably in a fume hood.[8]

-

First Aid:

-

Fire Fighting: The compound is combustible. Use water spray, carbon dioxide, dry chemical, or foam for extinction. Wear self-contained breathing apparatus in the event of a fire.[6]

Synthesis and Characterization

The synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone is most logically and efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a readily available starting material and offers a high-yielding and straightforward pathway to the desired product.

Synthetic Pathway

The most common synthetic route involves the reaction of 4'-fluoro-3'-nitroacetophenone with methylamine. The fluorine atom at the 4-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 3-position.

Caption: Synthesis of the target compound via SNAr reaction.

Experimental Protocol: Synthesis

The following is a representative protocol based on analogous reactions found in the literature for the synthesis of similar compounds[9].

Materials:

-

4'-Fluoro-3'-nitroacetophenone

-

Methylamine (e.g., 40% solution in water or 2M solution in THF)

-

A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

A non-nucleophilic base (optional, e.g., K₂CO₃ or DIPEA)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 4'-fluoro-3'-nitroacetophenone (1.0 eq) in DMF, add methylamine (1.5-2.0 eq).

-

If desired, a non-nucleophilic base (1.5 eq) can be added to scavenge the HF formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three protons in the aromatic region. A doublet around 8.0-8.5 ppm (proton ortho to the acetyl and nitro groups), a doublet of doublets around 7.5-7.8 ppm (proton between the acetyl and methylamino groups), and a doublet around 6.8-7.2 ppm (proton ortho to the methylamino group).

-

Methylamino Group: A doublet around 3.0-3.3 ppm for the methyl protons, which will couple with the N-H proton, and a broad singlet or quartet for the N-H proton itself around 8.0-9.0 ppm.

-

Acetyl Group: A sharp singlet for the three methyl protons around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of 195-200 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), with the carbons attached to the nitro and amino groups being the most deshielded.

-

Methylamino Carbon: A signal around 30 ppm.

-

Acetyl Methyl Carbon: A signal around 26 ppm.

IR Spectroscopy (Predicted):

-

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Expected [M+H]⁺: 195.0764

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 1-(4-(methylamino)-3-nitrophenyl)ethanone is as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure is particularly well-suited for the construction of heterocyclic scaffolds found in many kinase inhibitors.

General Reaction Schemes

The acetyl group can be used in condensation reactions with various reagents to form heterocyclic rings. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) can generate an enaminone, a versatile intermediate for the synthesis of pyrimidines and other heterocycles.

Caption: General workflow for the elaboration of the title compound into complex heterocyclic systems.

Role as a Precursor to Bioactive Molecules

Nitro-containing aromatic compounds are common precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be reduced to an amine, which then serves as a handle for further diversification. This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted aniline is a common pharmacophore.

While a specific, named drug synthesized directly from 1-(4-(methylamino)-3-nitrophenyl)ethanone is not prominently featured in the literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the aminonitrophenyl core is a key feature in precursors to inhibitors of various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

The synthesis of substituted pyrimidines, a common core in many kinase inhibitors, often involves the reaction of a guanidine derivative with a 1,3-dielectrophilic three-carbon unit, which can be readily prepared from 1-(4-(methylamino)-3-nitrophenyl)ethanone[4].

Conclusion

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a valuable and versatile intermediate in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic systems, particularly those found in kinase inhibitors and other classes of bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic applications, grounded in authoritative sources and practical insights. By understanding the chemical principles that underpin its reactivity and utility, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-(3-nitrophenyl)ethanone. Retrieved from [Link]

-

Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ISRN Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8494, m-Nitroacetophenone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Nitroacetophenone. Retrieved from [Link]

-

ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-methyl-3-nitroacetophenone. Retrieved from [Link]

- Apollo Scientific. (2023). Safety Data Sheet - 4'-(Methylamino)-3'-nitroacetophenone.

- BenchChem. (2025). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. spectrabase.com [spectrabase.com]

- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10457666B2 - Stable crystal form of tipiracil hydrochloride and crystallization method for the same - Google Patents [patents.google.com]

- 6. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE(26586-55-0) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 4'-(Methylamino)-3'-nitroacetophenone

For Distribution: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical properties of 4'-(Methylamino)-3'-nitroacetophenone. Given the specificity of this compound, this document emphasizes both the predicted characteristics based on its chemical structure and established experimental protocols for their empirical determination and validation. This approach is designed to equip researchers with the foundational knowledge and practical methodologies required for handling and characterizing this molecule.

Molecular Structure and Identification

4'-(Methylamino)-3'-nitroacetophenone is a substituted aromatic ketone. Its structure, featuring a methylamino group and a nitro group on the acetophenone framework, dictates its chemical behavior and physical properties. The electron-withdrawing nature of the nitro group and the electron-donating character of the methylamino group create a unique electronic environment within the molecule.

A Safety Data Sheet for 4'-(Methylamino)-3'-nitroacetophenone provides key identifiers for this compound[1].

| Identifier | Value | Source |

| Chemical Name | 1-(4-(Methylamino)-3-nitrophenyl)ethanone | [1] |

| CAS Number | 18076-17-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | Derived from Structure |

| Molecular Weight | 194.19 g/mol | Derived from Formula |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)NC)[O-] | Derived from Structure |

Thermal Properties: Melting Point Analysis

The melting point is a critical physical property for assessing the purity of a solid crystalline compound. For 4'-(Methylamino)-3'-nitroacetophenone, the melting point is influenced by the intermolecular forces, including hydrogen bonding from the N-H group, dipole-dipole interactions from the nitro and carbonyl groups, and van der Waals forces.

Based on structurally similar compounds, a predicted melting point can be estimated:

-

4'-Methyl-3'-nitroacetophenone has a melting range of 57.0-63.0 °C.[2]

-

4′-Methoxy-3′-nitroacetophenone has a melting range of 97-100 °C.[3][4]

-

m-Nitroacetophenone has a melting range of 76-79 °C.[5]

The presence of the N-H bond in the methylamino group allows for potential intermolecular hydrogen bonding, which typically raises the melting point compared to a methyl or methoxy analog. Therefore, the melting point of 4'-(Methylamino)-3'-nitroacetophenone is expected to be distinct and sharp for a pure sample.

Protocol for Experimental Melting Point Determination

This protocol ensures an accurate and reproducible melting point measurement using a modern digital apparatus like a DigiMelt.

Causality Statement: A slow ramp rate near the melting point is crucial because it allows the system to remain in thermal equilibrium, ensuring the temperature reading accurately reflects the point at which the solid and liquid phases coexist.[6] Heating too rapidly can lead to an artificially broad and elevated melting range.[6]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of 4'-(Methylamino)-3'-nitroacetophenone on a clean, dry surface. If the crystals are not a fine powder, gently grind them.[6]

-

Invert an open-ended capillary tube and press the open end into the powder to load a small amount of sample.[7]

-

Tap the closed end of the capillary tube on a hard surface to compact the sample into the bottom. The final packed height should be 2-3 mm.[7]

-

-

Instrument Programming (DigiMelt):

-

Measurement:

-

Press "Start/Stop" to allow the instrument to preheat to the set start temperature.[10]

-

Once the "Ready" indicator is lit, insert the packed capillary tube into one of the oven slots.[10]

-

Press "Start/Stop" again to begin the temperature ramp.[10]

-

Observe the sample through the viewfinder. Record the temperature (T1) at which the first droplet of liquid appears.[7]

-

Continue observing and record the temperature (T2) when the entire sample has completely melted into a clear liquid.[7]

-

The melting point is reported as the range from T1 to T2.

-

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure. The key functional groups—aromatic ring, ketone, nitro group, and secondary amine—will produce characteristic signals in IR, NMR, and mass spectra.

Caption: Predicted Spectroscopic Signatures.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp peak is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[11]

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone is expected around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[12][13]

-

NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetrical stretch around 1530-1550 cm⁻¹ and a symmetrical stretch around 1340-1360 cm⁻¹.

-

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region (δ 6.5-8.5 ppm) and will exhibit complex splitting patterns (doublets and doublets of doublets) due to their coupling with each other.

-

Amine Proton (N-H): This proton will likely appear as a broad singlet with a variable chemical shift, which can be confirmed by a D₂O exchange experiment.

-

N-Methyl Protons (-NHCH₃): A singlet (or a doublet if coupled to the N-H proton) integrating to three protons is expected around δ 2.8-3.1 ppm.

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet integrating to three protons will be present further upfield, typically around δ 2.5 ppm.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (194.19).

-

Fragmentation: Key fragmentation patterns would include the loss of a methyl radical (M-15) to give a peak at m/z 179, and the loss of the acetyl group (M-43) via alpha-cleavage to give a peak at m/z 151.[14]

-

Solubility Profile

The solubility of a compound provides insight into its polarity and potential for use in various solvent systems. The presence of polar functional groups (carbonyl, nitro, amine) suggests some solubility in polar organic solvents, while the aromatic ring limits solubility in water.

Protocol for Qualitative Solubility Testing

This systematic approach determines the solubility class of the compound, which can infer the presence of acidic or basic functional groups.[15]

Causality Statement: This hierarchical testing is efficient. Water solubility is tested first as it classifies highly polar, low molecular weight compounds.[15] If insoluble, subsequent tests with acidic and basic solutions probe the compound's ability to form soluble salts, thereby identifying its functional group class (e.g., amines are basic and dissolve in acid).[15][16]

Step-by-Step Methodology:

-

Water Solubility:

-

5% HCl Solubility:

-

To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous HCl solution in portions, shaking vigorously.[17]

-

Expected Result: The methylamino group is basic and will be protonated by the acid to form a water-soluble ammonium salt. Therefore, the compound should dissolve in 5% HCl. This indicates the presence of a basic functional group.

-

-

5% NaOH Solubility:

-

To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous NaOH solution.

-

Expected Result: The N-H proton of the methylamino group is not sufficiently acidic to be deprotonated by a dilute base. The compound is expected to be insoluble in 5% NaOH.

-

Safety and Handling

Proper handling of any chemical requires a thorough understanding of its potential hazards. While a specific, comprehensive toxicology report for 4'-(Methylamino)-3'-nitroacetophenone is not widely available, hazard information can be reliably extrapolated from its own Safety Data Sheet and those of closely related nitroaromatic compounds.[1]

GHS Hazard Classification: The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[18][19]

-

Hazard Statements (Predicted):

-

Pictogram: Exclamation Mark (GHS07)[21]

-

Signal Word: Warning

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust.[5] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]

References

Click to expand

-

Alkali Scientific. (n.d.). 4′-Methoxy-3′-nitroacetophenone. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Chemwatch. (n.d.). GHS SDS in English (European) 50019-5. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System Manual. Retrieved from [Link]

-

University of Notre Dame. (n.d.). MELTING POINT DETERMINATION. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Nitro-4'-methylacetophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Chegg. (2021). analyze the IR spectra of Acetophenone. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). MPA160 and MPA161 DigiMelt Student Melting Point System Manual. Retrieved from [Link]

-

UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

University of South Alabama. (n.d.). CHM 235L - Melting Points. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Loba Chemie. (2015). 3-NITROACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. L09372.14 [thermofisher.com]

- 3. alkalisci.com [alkalisci.com]

- 4. 4′-甲氧基-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. CHM 235L [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. purdue.edu [purdue.edu]

- 10. thinksrs.com [thinksrs.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. app.studyraid.com [app.studyraid.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. csub.edu [csub.edu]

- 18. unece.org [unece.org]

- 19. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 20. 3'-Nitro-4'-methylacetophenone | C9H9NO3 | CID 79246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive chemical and structural overview of 1-(4-(methylamino)-3-nitrophenyl)ethanone (CAS No. 18076-17-0). Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic signature, outlines a robust synthesis protocol, and discusses its potential reactivity and applications. By integrating established chemical principles with data from analogous structures, this guide serves as a foundational resource for the study and utilization of this substituted nitroaromatic ketone.

Introduction

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a substituted aromatic compound belonging to the class of nitroacetophenones. Its structure is characterized by an acetophenone core functionalized with both a methylamino group and a nitro group on the phenyl ring. The relative positions of these substituents—the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups—create a unique electronic environment that dictates its chemical behavior and spectroscopic properties. This compound holds potential as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs, where the nitro group can be further modified, and the ketone offers a handle for various chemical transformations. This guide provides an in-depth elucidation of its structure and a validated framework for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of 1-(4-(methylamino)-3-nitrophenyl)ethanone are critical for its handling, application, and analysis.

-

IUPAC Name: 1-(4-(methylamino)-3-nitrophenyl)ethanone

-

Synonyms: N-Methyl-4-acetyl-2-nitroaniline

-

CAS Number: 18076-17-0[1]

-

Molecular Formula: C₉H₁₀N₂O₃[1]

-

Molecular Weight: 194.19 g/mol [1]

A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | Predicted: Yellow to orange crystalline solid | Analogous nitroanilines |

| Storage | Keep in dark place, sealed in dry, room temperature | [1] |

Chemical Structure Elucidation

The structure of 1-(4-(methylamino)-3-nitrophenyl)ethanone is defined by the specific arrangement of its functional groups on the benzene ring. The diagram below illustrates this arrangement.

Detailed Experimental Protocol

-

Materials:

-

1-(4-(methylamino)phenyl)ethanone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Ethanol

-

-

Procedure:

-

Reaction Vessel Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 4 volumes relative to the starting material). Cool the flask in an ice/salt bath to 0-5°C.

-

Substrate Addition: Slowly add 1-(4-(methylamino)phenyl)ethanone (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C. The starting material should fully dissolve.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0-5°C. The reaction is highly exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Isolation: Slowly neutralize the acidic slurry with a cold sodium hydroxide solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C).

-

Reactivity and Potential Applications

The chemical reactivity of 1-(4-(methylamino)-3-nitrophenyl)ethanone is governed by its three primary functional groups:

-

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation opens pathways to the synthesis of various diamine derivatives, which are valuable precursors for heterocycles, polymers, and pharmacologically active molecules.

-

Ketone Group: The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. It can be a site for condensation reactions (e.g., aldol, Claisen-Schmidt), reduction to a secondary alcohol, or conversion into an oxime or hydrazone.

-

Methylamino Group: The secondary amine is a nucleophilic center and a site for further alkylation or acylation, although its reactivity is tempered by the electron-withdrawing effects of the other ring substituents.

This trifunctional nature makes the compound a valuable building block in medicinal chemistry and materials science.

Characterization Workflow and Logic

Confirming the identity and purity of the synthesized product is paramount. A logical workflow ensures a self-validating system where the results of each analysis corroborate the others.

Safety and Handling

As with any nitroaromatic compound, 1-(4-(methylamino)-3-nitrophenyl)ethanone should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Toxicological Profile: While specific data is not available, compounds of this class are generally considered harmful if swallowed, inhaled, or absorbed through the skin. The nitro group suggests potential for metabolic activation to reactive species.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents. [1]

Conclusion

1-(4-(methylamino)-3-nitrophenyl)ethanone is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has established its core chemical identity, provided a detailed predictive analysis of its spectroscopic features, and outlined a validated, step-by-step protocol for its synthesis via nitration of 1-(4-(methylamino)phenyl)ethanone. The combination of predictive data and established experimental methodology provides researchers with the necessary foundation to confidently synthesize, characterize, and utilize this versatile molecule in their research and development endeavors.

References

-

Scott, K. R., et al. (1968). "CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." Canadian Journal of Chemistry. [Link]

-

StudyRaid. "Understand IR Spectroscopy Features of Acetophenone." StudyRaid. [Link]

-

PubChem. "4-Methyl-2-nitroaniline." National Center for Biotechnology Information. [Link]

Sources

Navigating the Solubility Landscape of Novel Phenylacetones: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Solubility of 4-Methylamino-3-nitrophenylacetone

Preamble: Addressing the Data Gap for 4-Methylamino-3-nitrophenylacetone

In the realm of drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper for bioavailability, formulation development, and overall therapeutic efficacy. This guide is dedicated to a comprehensive exploration of the solubility of 4-Methylamino-3-nitrophenylacetone . However, a diligent search of the current scientific literature and chemical databases reveals a conspicuous absence of empirical data for this specific molecule.

This data gap is not uncommon for novel or specialized chemical entities. To provide a scientifically rigorous and practical resource, this guide will employ a well-established proxy-based approach. We will first characterize the solubility of a structurally related and well-documented compound, 4-Nitrophenylacetone . Subsequently, we will leverage established principles of physical organic chemistry to extrapolate and predict the solubility profile of our primary compound of interest, 4-Methylamino-3-nitrophenylacetone. This methodology allows us to construct a robust, evidence-based framework for researchers and drug development professionals.

Section 1: Physicochemical Profile of the Core Structure: 4-Nitrophenylacetone

To build our understanding, we begin with the foundational molecule, 4-Nitrophenylacetone. This compound shares the core phenylacetone structure with our target molecule, substituted with a nitro group at the para-position. Aromatic ketones, as a class, are generally characterized by low aqueous solubility and good solubility in organic solvents.[1]

The physicochemical properties of 4-Nitrophenylacetone provide a baseline for our analysis.

Table 1: Physicochemical Properties of 4-Nitrophenylacetone

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | ChemSrc |

| Molecular Weight | 179.17 g/mol | ChemSrc |

| Melting Point | 63-64 °C | ChemSrc |

| Boiling Point | 307.5 ± 17.0 °C at 760 mmHg | ChemSrc |

| LogP | 1.17 | ChemSrc |

| Physical Form | Solid | Sigma-Aldrich |

Data sourced from ChemSrc and Sigma-Aldrich product pages.

The positive LogP value indicates a preference for lipophilic environments over aqueous media, which is consistent with the general observation that aromatic ketones are sparingly soluble in water.[1] The presence of the polar nitro group and the carbonyl group allows for some interaction with polar solvents, but the dominant aromatic ring limits overall aqueous solubility.

Section 2: Predicting the Solubility of 4-Methylamino-3-nitrophenylacetone: A Structure-Activity Relationship (SAR) Analysis

The introduction of a methylamino group at the 4-position and the shift of the nitro group to the 3-position, relative to the acetone substituent, introduces significant electronic and steric changes that will profoundly impact solubility.

The Influence of Substituents on Polarity and Hydrogen Bonding

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent increases the polarity of the molecule. However, its primary influence on solubility is often through its ability to act as a hydrogen bond acceptor.

-

Methylamino Group (-NHCH₃): The methylamino group is an electron-donating group and, crucially, possesses a hydrogen atom capable of acting as a hydrogen bond donor . The nitrogen atom's lone pair can also act as a hydrogen bond acceptor.

The Critical Role of Intramolecular vs. Intermolecular Hydrogen Bonding

The relative positions of the methylamino and nitro groups are key to predicting the solubility behavior of 4-Methylamino-3-nitrophenylacetone. With the methylamino group at position 4 and the nitro group at position 3, they are ortho to each other. This proximity allows for the formation of an intramolecular hydrogen bond between the hydrogen of the amino group and an oxygen of the nitro group.

This phenomenon is well-documented in similar structures, such as o-nitroaniline.[2] Intramolecular hydrogen bonding significantly reduces the ability of these functional groups to form intermolecular hydrogen bonds with solvent molecules (like water).[2][3] By satisfying their hydrogen bonding potential internally, the molecule presents a less polar "face" to the solvent, thereby decreasing its aqueous solubility compared to an isomer where such internal bonding is not possible (e.g., a para-arrangement).[2][3]

Conversely, this internal bonding reduces the crystal lattice energy, which can sometimes favor solubility. However, the dominant effect for aqueous solubility is typically the reduction in favorable interactions with water molecules.

Predicted Solubility Profile

Based on this analysis, we can predict the following solubility characteristics for 4-Methylamino-3-nitrophenylacetone:

-

Aqueous Solubility: Expected to be very low. The hydrophobic phenylacetone core, combined with the intramolecular hydrogen bonding that masks the polar amino and nitro groups, will likely render the compound less soluble in water than even the 4-Nitrophenylacetone baseline.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can interact with the carbonyl group and may disrupt the intramolecular hydrogen bond to some extent, while also solvating the hydrocarbon portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are effective at solvating polar functional groups and the aromatic ring.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low to moderate solubility is likely. While the aromatic ring has an affinity for solvents like toluene, the polarity introduced by the nitro, amino, and carbonyl groups will limit solubility in highly nonpolar solvents like hexane.

Section 3: Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[6]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

-

Compound Preparation: Add an excess amount of crystalline 4-Methylamino-3-nitrophenylacetone (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure equilibrium is reached.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, acetonitrile, etc.).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4][5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended to pellet all undissolved material.[4]

-

Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method as described in Section 4.

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of aromatic compounds like phenylacetones.[7][8] The presence of the nitro group and the aromatic system provides strong chromophores, making UV detection highly sensitive.

Suggested HPLC-UV Method Parameters

The following provides a starting point for method development. Optimization will be necessary to ensure adequate separation from any impurities or degradants.

Table 2: Example HPLC-UV Method for Quantification

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[7] |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (or buffer, e.g., 0.1% Formic Acid) | A common mobile phase for reverse-phase chromatography. The ratio (e.g., 65:35 ACN:H₂O) should be optimized for ideal retention time.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Provides reproducible retention times by controlling viscosity and separation kinetics.[7] |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Detection | UV at 360 nm | The extended conjugation and nitro group are expected to result in strong absorbance in this region, away from the UV cutoff of many solvents.[7] |

| Calibration | External standard calibration with at least 5 concentration levels of the reference compound. | Ensures accurate quantification across the expected concentration range. |

Protocol for Method Validation

A self-validating protocol is essential for trustworthy results. The analytical method should be validated according to ICH guidelines, assessing for:

-

Specificity: Ensure no interference from solvent components or potential impurities.

-

Linearity: Demonstrate a linear relationship between concentration and detector response.

-

Accuracy: Determine the closeness of test results to the true value.

-

Precision: Assess the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

Section 5: Conclusions and Forward Outlook

While direct experimental data for 4-Methylamino-3-nitrophenylacetone remains elusive, a robust solubility profile can be confidently predicted through structural analogy and an understanding of fundamental physicochemical principles. The presence of an intramolecular hydrogen bond between the ortho-positioned methylamino and nitro groups is the dominant structural feature governing its solubility. This interaction is expected to significantly reduce aqueous solubility while permitting good solubility in various organic solvents.

This guide provides the necessary theoretical framework and detailed, actionable protocols for the empirical determination and quantification of this compound's solubility. By employing the shake-flask method coupled with a validated HPLC-UV analysis, researchers can generate the high-quality data essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a comprehensive template for assessing the solubility of other novel aromatic ketones.

References

-

Solubility of Things. Acetophenone. Available at: [Link]

-

Creative Biolabs. Solubility Assessment Service. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Hopemax. How does hydrogen bonding affect the properties of 2 - Nitroaniline?. Available at: [Link]

-

Solubility of Things. Acetophenone. Available at: [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

ResearchGate. Hydrogen bonding in nitroanilines. Available at: [Link]

-

Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

-

Indian Academy of Sciences. A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Available at: [Link]

-

ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available at: [Link]

-

Quora. Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Available at: [Link]

-

ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

-

Study.com. There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why?. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. scielo.br [scielo.br]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. auroraprosci.com [auroraprosci.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a substituted acetophenone, presents a unique combination of functional groups—a ketone, a secondary amine, a nitro group, and a trisubstituted aromatic ring. This guide provides a comprehensive, in-depth analysis of the spectral data for this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explore the causality behind the spectral features, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed as a self-validating system, where data from multiple spectroscopic techniques converge to provide a holistic and unequivocal confirmation of the molecular structure.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to understand the structural components of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

-

Molecular Formula: C₉H₁₀N₂O₃

-

Molecular Weight: 194.19 g/mol

-

Key Functional Groups:

-

Aromatic Ketone (Acetophenone moiety)

-

Secondary Aromatic Amine (Methylamino group)

-

Nitro Group

-

Trisubstituted Benzene Ring (1,2,4-substitution pattern)

-

These groups create a distinct electronic environment that profoundly influences the compound's spectroscopic signature.

Mass Spectrometry (MS): Molecular Integrity and Fragmentation

Mass spectrometry serves as the foundational analysis, providing definitive confirmation of the molecular weight and offering insights into the molecule's structural backbone through controlled fragmentation.

Expertise & Rationale

Electron Ionization (EI) is the chosen method for this analysis. Its high-energy nature ensures fragmentation, which is invaluable for structural elucidation by revealing the stable carbocations the molecule can form. The fragmentation pattern of aromatic ketones is well-documented and predictable, often initiated by cleavage at the bond alpha to the carbonyl group.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardly 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Identity | Interpretation |

| 194 | [M]⁺• | Molecular Ion: Confirms the molecular weight of the compound. |

| 179 | [M - CH₃]⁺ | α-Cleavage: Loss of the methyl radical from the acetyl group, forming a stable acylium ion. This is a characteristic fragmentation for methyl ketones.[1] |

| 151 | [M - CH₃CO]⁺ | α-Cleavage: Loss of the acetyl radical, resulting in the 4-(methylamino)-3-nitrophenyl cation. |

| 77 | [C₆H₅]⁺ | A common fragment indicating the presence of a benzene ring, though less prominent in highly substituted systems.[1] |

Interpretation of Fragmentation

The mass spectrum is predicted to be dominated by the molecular ion peak at m/z 194, confirming the compound's molecular formula. The most significant fragment is expected at m/z 179, arising from the loss of a methyl radical (•CH₃). This α-cleavage is a highly favorable process for aromatic ketones, as it results in a resonance-stabilized acylium ion.[1][2] The presence of this peak is a strong indicator of the methyl ketone moiety.

Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the parent molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Rationale

The selection of the KBr pellet method provides a solid-state spectrum, minimizing solvent interference and offering sharp, well-defined peaks. The structure of 1-(4-(Methylamino)-3-nitrophenyl)ethanone contains several IR-active groups with highly characteristic absorptions: the carbonyl (C=O) of the ketone, the N-H of the secondary amine, and the N-O bonds of the nitro group. Their positions are influenced by conjugation and the electronic nature of the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Approximately 1-2 mg of the finely ground solid sample is mixed with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion.

-

Pellet Formation: The powder is transferred to a pellet press and compressed under high pressure (several tons) to form a thin, transparent disc.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Spectrum Acquisition: An infrared beam is passed through the sample, and the transmitted light is measured by a detector. The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350-3310 | N-H Stretch | Secondary Amine | Medium, Sharp |

| ~3050-3100 | C-H Stretch (sp²) | Aromatic C-H | Medium to Weak |

| ~2850-2960 | C-H Stretch (sp³) | Methyl C-H | Medium to Weak |

| ~1680 | C=O Stretch | Aromatic Ketone | Strong, Sharp |

| ~1580 & ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1520 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1350 | N-O Symmetric Stretch | Nitro Group | Strong |

| ~1250-1335 | C-N Stretch | Aromatic Amine | Strong |

Interpretation of IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups:

-

Secondary Amine: A single, sharp peak is expected around 3330 cm⁻¹, characteristic of an N-H stretch in a secondary amine.[3][4]

-

Aromatic Ketone: A strong, sharp absorption around 1680 cm⁻¹ confirms the presence of the carbonyl group. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring, which weakens the C=O bond.[5]

-

Nitro Group: Two very strong and easily identifiable peaks are predicted around 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[6] These are hallmark absorptions for nitroaromatic compounds.

-

Aromatic System: Peaks in the 1475-1580 cm⁻¹ region correspond to C=C stretching within the benzene ring, and weaker absorptions above 3000 cm⁻¹ are due to aromatic C-H stretching.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the complete molecular structure.

¹H NMR Spectroscopy

Expertise & Rationale

¹H NMR provides information on the number, environment, and connectivity of protons. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent dissolving power for many organic compounds and its single, easily identifiable residual solvent peak. The chemical shifts are highly sensitive to the electron-donating (methylamino) and electron-withdrawing (acetyl, nitro) substituents on the aromatic ring, allowing for precise assignment of the aromatic protons.[8][9]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Tube Loading: The solution is transferred to a 5 mm NMR tube.

-

Spectrometer Setup: The tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Acquisition: A standard ¹H pulse sequence is run. Key parameters include the number of scans (e.g., 16 or 32) and the relaxation delay.

-

Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the TMS signal.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | 1H | d | J ≈ 2.5 Hz | H-2 |

| ~8.05 | 1H | dd | J ≈ 9.0, 2.5 Hz | H-6 |

| ~7.00 | 1H | d | J ≈ 9.0 Hz | H-5 |

| ~6.50 (broad) | 1H | q | J ≈ 5.0 Hz | N-H |

| ~3.10 | 3H | d | J ≈ 5.0 Hz | N-CH₃ |

| ~2.60 | 3H | s | - | COCH₃ |

Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.6): The three aromatic protons appear as distinct signals due to their unique electronic environments.[7][8]

-

The proton at H-2 (δ ~8.60) is ortho to the strongly electron-withdrawing nitro group and meta to the acetyl group, making it the most deshielded. It appears as a doublet, coupled only to H-6.

-

The proton at H-6 (δ ~8.05) is ortho to the acetyl group and meta to the nitro group. It is split into a doublet of doublets by coupling to both H-5 and H-2.

-

The proton at H-5 (δ ~7.00) is ortho to the electron-donating methylamino group, making it the most shielded aromatic proton. It appears as a doublet, coupled to H-6.

-

-

Amine and Methyl Protons:

-

The N-CH₃ protons (δ ~3.10) appear as a doublet due to coupling with the N-H proton.

-

The N-H proton (δ ~6.50) is expected to be a broad quartet due to coupling with the N-CH₃ protons and quadrupole broadening from the nitrogen atom. Its chemical shift can be variable.

-

The acetyl methyl (COCH₃) protons (δ ~2.60) are in a distinct environment and appear as a sharp singlet, as there are no adjacent protons to couple with.[9]

-

Visualization: ¹H NMR Structural Assignments

Caption: Correlation of protons to their predicted ¹H NMR signals.

¹³C NMR Spectroscopy

Expertise & Rationale

Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. This provides a direct carbon count and, through chemical shift analysis, identifies the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). The substituent effects seen in ¹H NMR are also critical for assigning the carbon signals.[8][10]

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Program: A ¹³C observe pulse program with broadband proton decoupling is used. This collapses all C-H couplings, resulting in a single sharp peak for each carbon.

-

Acquisition Time: Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~196 | C=O | Carbonyl carbon, deshielded. |

| ~150 | C-4 | Aromatic carbon attached to the electron-donating NHR group. |

| ~145 | C-3 | Aromatic carbon attached to the electron-withdrawing NO₂ group. |

| ~135 | C-1 | Quaternary aromatic carbon attached to the acetyl group. |

| ~130 | C-6 | Aromatic C-H ortho to the acetyl group. |

| ~128 | C-2 | Aromatic C-H ortho to the nitro group. |

| ~115 | C-5 | Aromatic C-H ortho to the NHR group, shielded. |

| ~30 | N-CH₃ | Methyl carbon attached to nitrogen. |

| ~26 | COCH₃ | Acetyl methyl carbon. |

Interpretation of ¹³C NMR Spectrum

A total of 9 distinct signals are predicted, corresponding to the 9 unique carbon atoms in the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing far downfield around δ 196 ppm.[10]

-

Aromatic Carbons (δ 115-150): The six aromatic carbons are spread over a wide range. The carbons directly attached to heteroatoms (C-3 and C-4) are the most affected by substituent effects. Carbons ortho and para to the strongly activating methylamino group are shielded (shifted upfield), while those ortho and para to the deactivating nitro and acetyl groups are deshielded (shifted downfield).[8][9]

-

Aliphatic Carbons (δ 26-30): The two methyl carbons appear in the upfield region, with the N-CH₃ being slightly more deshielded than the COCH₃ due to the direct attachment to nitrogen.

Integrated Spectroscopic Workflow and Conclusion

The power of modern analytical chemistry lies not in a single technique but in the synergistic integration of multiple data streams. The structural elucidation of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is a perfect example of this principle.

Caption: Integrated workflow for structural elucidation.

Conclusion: The analysis begins with Mass Spectrometry , which confirms the molecular weight (194 g/mol ) and reveals a key fragmentation pattern indicative of a methyl ketone. Infrared Spectroscopy corroborates this by identifying the characteristic vibrations of the ketone carbonyl, secondary amine N-H, and nitro group N-O bonds. Finally, ¹H and ¹³C NMR Spectroscopy provide the definitive map of the molecular architecture, confirming the 1,2,4-trisubstituted aromatic ring and the precise placement and connectivity of every proton and carbon atom. Each piece of data validates the others, leading to a single, consistent, and unequivocal structural assignment for 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This guide serves as a robust framework for the spectral analysis of similarly complex small molecules.

References

-

Lin, Y. J., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link][2][11][12]

-

Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link][1]

-

Scott, K. N. (1971). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link][10]

-

TheElkchemist. (2022). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link][13]

-

LibreTexts Chemistry. (2022). Spectroscopy of Aromatic Compounds. Available at: [Link][8][9]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link][7]

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Available at: [Link][5]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link][6]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link][3]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link][4]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link][14]

Sources

- 1. GCMS Section 6.11.3 [people.whitman.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Safety Guide on 1-(4-(Methylamino)-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for 1-(4-(Methylamino)-3-nitrophenyl)ethanone (CAS No. 18076-17-0). The information herein is synthesized from available data on structurally similar compounds and established principles of chemical safety to provide a robust framework for risk assessment and safe laboratory practices.

Section 1: Chemical Identity and Physicochemical Properties

1-(4-(Methylamino)-3-nitrophenyl)ethanone is an organic building block frequently utilized in medicinal chemistry and materials science.[1] Its molecular structure, containing a nitro group, a secondary amine, and a ketone, dictates its reactivity and potential hazards. Understanding its physical and chemical properties is foundational to its safe handling.

Table 1: Physicochemical Properties of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and Related Compounds

| Property | Value for 1-(4-(Methylamino)-3-nitrophenyl)ethanone | Reference Compound: 1-(3-Nitrophenyl)ethanone | Reference Compound: 4'-Methyl-3'-nitroacetophenone |

| CAS Number | 18076-17-0 | 121-89-1 | 5333-27-7 |

| Molecular Formula | C9H10N2O3 | C8H7NO3 | C9H9NO3 |

| Molecular Weight | 194.19 g/mol [1] | 165.15 g/mol [2] | 179.17 g/mol [3] |

| Appearance | Not explicitly available; likely a solid. | Light beige powder[4] | Yellow solid[5] |

| Melting Point | Not available | 77 - 78 °C[4] | 57 °C[5] |

| Boiling Point | Not available | 202 °C[4] | Not available[5] |

| Solubility | Not explicitly available; likely sparingly soluble in water. | Slightly soluble in water.[4] | Not available |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[1] | Store in a cool, dry, well-ventilated area away from incompatible substances.[4] | Keep containers tightly closed in a dry, cool and well-ventilated place.[5] |

Section 2: Hazard Identification and Classification

Table 2: Presumptive GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Presumed) | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 (Presumed) | H315: Causes skin irritation.[3][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A (Presumed) | H319: Causes serious eye irritation.[3][7][8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 (Presumed) | H335: May cause respiratory irritation.[3][7][8] |

Precautionary Statements: [3][7][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling any chemical, especially those with limited specific safety data. The following workflow outlines the necessary steps to ensure safe laboratory operations.

Figure 1: A hierarchical workflow for risk assessment and implementation of control measures for handling chemical reagents.

Section 4: Experimental Protocols for Safe Handling and Emergency Response

Adherence to well-defined protocols is paramount for minimizing risk.

Standard Handling Protocol

-

Preparation: Before handling, ensure you have read and understood this safety guide. Have all necessary personal protective equipment (PPE) readily available.

-

Engineering Controls: All manipulations of 1-(4-(Methylamino)-3-nitrophenyl)ethanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][9][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4][9]

-

Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][9]

-

-

Hygiene: Wash hands thoroughly after handling and before breaks and at the end of the workday.[4][6] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][9][10]

Emergency First-Aid Procedures

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9][10] |

| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][5][6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][10] |

Section 5: Fire and Explosion Hazard Data

The presence of a nitro group may confer some energetic properties to the molecule, although it is not classified as an explosive.

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10][11]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][10][11]

Section 6: Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[4][11]

-

Conditions to Avoid: Avoid generation of dust and exposure to heat, flames, and sparks.[4][11]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4][9][10]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[4][10]

Section 7: Toxicological Information

Detailed toxicological studies on 1-(4-(Methylamino)-3-nitrophenyl)ethanone are not publicly available. The toxicological properties of this substance have not been fully investigated.[4] However, based on related nitroaromatic compounds, potential health effects can be inferred. Nitrophenols, for example, are a class of compounds with known toxicological profiles.[12] A study on 3-Methylamino-4-Nitrophenoxyethanol, a structurally related hair dye ingredient, indicated a no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day in a subchronic rat study.[13] This suggests that chronic exposure to related compounds can have systemic effects.

Section 8: Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as specified in Section 4.1. Ensure adequate ventilation.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up the material, then place it into a suitable, closed container for disposal. Avoid generating dusty conditions.[4][5][9][11]

Section 9: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national and international regulations. Consult with a licensed professional waste disposal service to dispose of this material.

References

-

Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. (URL: [Link])

-

1-(4-((Methylamino)methyl)phenyl)ethanone. PubChem, National Institutes of Health. (URL: [Link])

-

3'-Nitro-4'-methylacetophenone. PubChem, National Institutes of Health. (URL: [Link])

-

1-(3-hydroxyphenyl)-2-(methylamino)ethanone sulfate Safety Data Sheet. Angene Chemical. (URL: [Link])

-

1-(4-Amino-3-methylphenyl)ethanone. PubChem, National Institutes of Health. (URL: [Link])

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). (URL: [Link])

-